molecular formula C12H17N B11916226 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline

2-Isopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11916226
M. Wt: 175.27 g/mol
InChI Key: UKXXZHBWKKSUGE-UHFFFAOYSA-N
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Description

2-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring. The tetrahydroisoquinoline scaffold is widely recognized for its diverse biological activities and its presence in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the Bischler-Napieralski reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The process begins with the amidation of phenethylamines with isobutyryl chloride to form amides. These amides then undergo cyclization under acidic conditions to form the tetrahydroisoquinoline ring, followed by reduction of the imine intermediate with sodium borohydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. For example, a palladium-catalyzed hydrogenation process can be employed to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune checkpoint regulation. By blocking this interaction, the compound can enhance the immune response against cancer cells .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-propan-2-yl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17N/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13/h3-6,10H,7-9H2,1-2H3

InChI Key

UKXXZHBWKKSUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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